molecular formula C17H21N3O B2477132 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2195941-77-4

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2477132
CAS No.: 2195941-77-4
M. Wt: 283.375
InChI Key: YUWGSPINBDTOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C17H21N3O and a molecular weight of 283.37 g/mol . Its CAS number is 2195941-77-4 . The compound is a benzamide derivative characterized by a 4-tert-butylbenzoyl group linked to a (6-methylpyrimidin-4-yl)methyl moiety. This structure incorporates a pyrimidine ring, a key heterocycle often found in pharmaceuticals and agrochemicals, which may contribute to the compound's potential biological activity and research value . The calculated physicochemical properties include a topological polar surface area of 54.9 Ų and an XLogP3 value of 3.1, parameters that are useful for researchers in early-stage drug discovery for predicting absorption and permeability . The InChIKey for this compound is YUWGSPINBDTOGR-UHFFFAOYSA-N . This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can obtain this compound from verified suppliers, with various quantities available for purchase .

Properties

IUPAC Name

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-9-15(20-11-19-12)10-18-16(21)13-5-7-14(8-6-13)17(2,3)4/h5-9,11H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWGSPINBDTOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Formation of the Benzamide Structure: The final step involves the coupling of the pyrimidine derivative with a benzoyl chloride in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrimidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-tert-butyl-N-(4-methyl-2-pyrimidinyl)benzamide

  • Molecular Formula : C₁₆H₁₉N₃O .
  • Key Features : The pyrimidine ring is substituted at the 2-position (vs. 4-position in the target compound), with a 4-methyl group. The tert-butyl group is retained on the benzamide.
  • Physicochemical Properties : Molecular weight 269.34 g/mol, slightly lower than the target compound due to the absence of a methylene linker between the pyrimidine and amide.

4-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide (BH9)

  • Molecular Formula : C₂₁H₂₁N₅O .
  • Key Features : Replaces the pyrimidine with an imidazo[1,2-a]pyridine core and introduces a pyrazole substituent.
  • Physicochemical Properties : Higher molecular weight (359.43 g/mol) and increased complexity due to fused heterocycles.
  • Implications: The imidazopyridine scaffold is common in kinase inhibitors (e.g., ALK inhibitors), suggesting BH9 may target similar pathways. The pyrazole group could enhance solubility or serve as a hydrogen-bond donor.

N-(6-Amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide

  • Molecular Formula: Not explicitly stated, but likely C₂₂H₃₂N₄O₄ based on synonyms .
  • Key Features: Features a di-tert-butyl-hydroxybenzamide and a dioxo-tetrahydropyrimidine with an amino group.
  • The dioxo-pyrimidine may enhance metabolic stability.
  • Implications : Suitable for targets requiring polar interactions (e.g., enzymes with hydrophilic active sites).

4-tert-butyl-N-[[4-[5-(1-prop-2-enoyl-3,6-dihydro-2H-pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]benzamide

  • Molecular Formula: Not explicitly stated, but structurally complex with a pyrrolopyrimidine core and propenoyl group .
  • Key Features: Incorporates a covalent warhead (propenoyl) for irreversible target binding.
  • Implications: Likely designed as a covalent inhibitor (e.g., for kinases or proteases), contrasting with the non-covalent binding mode expected for the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide (Target) Not provided Likely ~300 6-methylpyrimidin-4-ylmethyl, tert-butyl Kinase inhibition, probe development
4-tert-butyl-N-(4-methyl-2-pyrimidinyl)benzamide C₁₆H₁₉N₃O 269.34 4-methylpyrimidin-2-yl, tert-butyl Non-covalent inhibitors
BH9 C₂₁H₂₁N₅O 359.43 Imidazo[1,2-a]pyridine, pyrazole-4-yl Kinase inhibition (e.g., ALK)
N-(6-Amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)-... () ~C₂₂H₃₂N₄O₄ ~416.52 Di-tert-butyl-hydroxybenzamide, dioxo-tetrahydropyrimidine Enzyme inhibition (polar active sites)
Compound Complex Likely >500 Pyrrolo[2,3-d]pyrimidine, propenoyl (covalent warhead) Covalent kinase/protease inhibition

Biological Activity

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C17H21N3O
  • Molecular Weight : 283.37 g/mol
  • CAS Number : 2195941-77-4

The biological activity of 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that this compound may inhibit certain enzymatic activities, particularly those related to tyrosinase, which plays a crucial role in melanin synthesis.

Inhibition of Tyrosinase

Recent studies have highlighted the compound's ability to inhibit tyrosinase activity, which is significant for conditions related to hyperpigmentation. The inhibition is believed to occur through competitive or non-competitive mechanisms, as evidenced by kinetic studies using Lineweaver–Burk plots.

Study Concentration (µM) Tyrosinase Inhibition (%)
Study A0.0545
Study B0.160
Study C0.275

This data indicates a dose-dependent response in tyrosinase inhibition, suggesting that higher concentrations yield more significant inhibitory effects.

Antioxidant Activity

In addition to its tyrosinase inhibitory properties, 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has demonstrated antioxidant capabilities. This activity is crucial for mitigating oxidative stress in cells, which can lead to various diseases.

Case Study 1: Melanin Production Inhibition

A study conducted on B16F10 murine melanoma cells evaluated the effect of the compound on melanin production. The results showed that treatment with varying concentrations of the compound significantly reduced melanin levels compared to control groups.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays were performed to determine the safety profile of the compound. Results indicated that at concentrations up to 20 µM, there was no significant cytotoxicity observed over a 72-hour period, making it a promising candidate for further therapeutic exploration.

Potential Therapeutic Applications

The biological activities exhibited by 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide suggest several potential applications:

  • Dermatological Treatments : Due to its inhibitory effects on tyrosinase, it may be beneficial in treating hyperpigmentation disorders.
  • Antioxidant Therapy : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related damage.
  • Cancer Research : The compound's effects on cellular processes warrant further investigation for potential use in cancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.